molecular formula C13H8N4O5S B3953596 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide

Cat. No. B3953596
M. Wt: 332.29 g/mol
InChI Key: VNDZACNIQULPCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide, also known as compound 1, is a small molecule compound that has shown potential in various scientific research applications. This compound has a unique chemical structure that makes it an interesting subject for research.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide 1 is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are essential for the survival of cancer cells. It is also believed that this compound 1 can interfere with the DNA replication process, leading to the death of cancer cells. In addition, this compound 1 has been shown to have anti-inflammatory properties, which may contribute to its potential use in treating infectious diseases.
Biochemical and Physiological Effects
Compound 1 has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. Additionally, studies have shown that this compound 1 can induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that this compound 1 can reduce tumor growth in mice. However, more research is needed to fully understand the biochemical and physiological effects of this compound 1.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide 1 in lab experiments is its unique chemical structure, which makes it an interesting subject for research. Additionally, this compound 1 has shown potential in various scientific research applications, making it a versatile this compound for researchers. However, one limitation of using this compound 1 in lab experiments is its complex synthesis method, which requires expertise in organic chemistry. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound 1.

Future Directions

There are several future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide 1. One direction is to further investigate its potential use in cancer research. Studies have shown that this compound 1 has anti-cancer properties, but more research is needed to fully understand its mechanism of action and potential use in cancer treatment. Another direction is to investigate its potential use in treating infectious diseases such as malaria and tuberculosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound 1 and its potential use in the development of new drugs.

Scientific Research Applications

Compound 1 has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide 1 has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound 1 has been studied for its potential use in treating infectious diseases such as malaria and tuberculosis. Other potential applications of this compound 1 include its use as a fluorescent probe and in the development of new drugs.

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O5S/c18-9(15-13-14-5-10(23-13)17(21)22)6-16-11(19)7-3-1-2-4-8(7)12(16)20/h1-5H,6H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDZACNIQULPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide

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